Home > Products > Screening Compounds P45810 > Estradiol and norethindrone acetate
Estradiol and norethindrone acetate - 77728-33-7

Estradiol and norethindrone acetate

Catalog Number: EVT-1563091
CAS Number: 77728-33-7
Molecular Formula: C40H52O5
Molecular Weight: 612.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Estradiol and Norethindrone Acetate involves several chemical processes:

  • Estradiol Synthesis: Typically synthesized from cholesterol through a series of enzymatic reactions that convert it into various steroid hormones before reaching estradiol.
  • Norethindrone Acetate Synthesis: It can be synthesized through the acetylation of Norethindrone, which itself is derived from testosterone. The synthesis involves specific reactions such as hydroxylation and esterification to produce the acetate form.

Technical details regarding the synthesis highlight the importance of controlling reaction conditions to maximize yield and purity. For example, oxidative transformations can yield various metabolites that are useful for pharmaceutical analysis .

Molecular Structure Analysis

The molecular structures of Estradiol and Norethindrone Acetate are as follows:

  • Estradiol:
    • Molecular Formula: C18H24O2C_{18}H_{24}O_{2}
    • Molecular Weight: 272.39 g/mol
    • Structure: Characterized by a phenolic hydroxyl group and a double bond between carbons 1 and 2.
  • Norethindrone Acetate:
    • Molecular Formula: C22H28O3C_{22}H_{28}O_{3}
    • Molecular Weight: 340.47 g/mol
    • Structure: Contains a cyclopentane ring with modifications that provide its progestational activity.

These structures play pivotal roles in their interaction with hormone receptors, influencing their pharmacological effects.

Chemical Reactions Analysis

Estradiol and Norethindrone Acetate undergo various chemical reactions in the body:

  • Estradiol Metabolism: Primarily metabolized in the liver to estrone and estriol through hydroxylation reactions. These metabolites can further undergo conjugation, making them more water-soluble for excretion.
  • Norethindrone Acetate Metabolism: Initially hydrolyzed to Norethindrone, which is then metabolized by hydroxysteroid dehydrogenases into various active metabolites. The clearance rate from plasma indicates its rapid metabolism, with significant effects observed within hours post-administration .
Mechanism of Action

The mechanism of action for both compounds involves their interaction with specific hormone receptors:

  • Estradiol: Binds to estrogen receptors (ER) in target tissues, leading to transcriptional changes that promote cellular growth and development, particularly in reproductive tissues. It also plays a role in bone density maintenance and cardiovascular health.
  • Norethindrone Acetate: Acts primarily through progestin receptors, inhibiting ovulation by preventing the surge of luteinizing hormone (LH). It also alters the endometrial lining to prevent implantation, making it effective in contraceptive applications.

The combined administration of these hormones results in synergistic effects that enhance contraceptive efficacy and mitigate symptoms associated with hormonal imbalances .

Physical and Chemical Properties Analysis

Physical Properties

  • Estradiol:
    • Appearance: White to creamy white crystalline powder.
    • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Norethindrone Acetate:
    • Appearance: Similar to estradiol, it appears as a white crystalline powder.
    • Solubility: More soluble than estradiol in organic solvents.

Chemical Properties

  • Both compounds exhibit stability under normal storage conditions but may degrade under extreme temperatures or humidity.
  • They demonstrate specific reactivity patterns due to functional groups present in their structures, influencing their pharmacokinetics.
Applications

Estradiol and Norethindrone Acetate have several scientific uses:

  1. Contraception: Widely used in combined oral contraceptives to prevent ovulation.
  2. Hormone Replacement Therapy: Used to alleviate menopausal symptoms and prevent osteoporosis.
  3. Menstrual Regulation: Effective in treating conditions like dysmenorrhea or heavy menstrual bleeding.
  4. Endometriosis Treatment: Helps manage symptoms associated with endometriosis by regulating hormonal levels .
Introduction to Estradiol and Norethindrone Acetate in Hormonal Therapeutics

Historical Evolution of Hormone Replacement Therapy

The therapeutic use of estrogens began in the late 19th century with crude ovarian extracts, culminating in the isolation of estrogen as a distinct hormone in 1929 [7]. The first commercial estrogen preparation, Emmenin (an estrogen complex extracted from human placentas), emerged in the 1930s, followed by the landmark development of Premarin® (conjugated estrogens from pregnant mare urine) in 1939. By 1942, Premarin® became commercially available in the United States, dominating menopausal treatment for decades and reaching $1 billion in sales by 1997 [7]. The historical paradigm shifted dramatically in July 2002 with the Women's Health Initiative (WHI) study, which reported increased risks of breast cancer and stroke associated with conjugated equine estrogens plus medroxyprogesterone acetate (PremPro®). This triggered an unprecedented decline in hormone replacement therapy (HRT) prescriptions—from 8.6% to 1.9% within two years—and fueled intense scientific reevaluation [1] [4].

Post-WHI analysis revealed critical limitations in the initial findings. The study population predominantly comprised older, asymptomatic women (mean age 63.2), many of whom were more than a decade past menopause. Subsequent reanalyses and newer trials (e.g., the Danish Osteoporosis Prevention Study) demonstrated that HRT initiated in younger women (50-59 years) or early postmenopause (within 10 years of menopausal onset) reduced coronary disease and all-cause mortality [4]. This led to the "timing hypothesis" or "window of opportunity" concept, emphasizing that the benefit-risk profile of HRT depends significantly on patient age and time since menopause [1]. Concurrently, pharmacologic innovation focused on developing bioidentical hormones—structurally identical to endogenous hormones—and alternative delivery systems. Transdermal estradiol bypassed first-pass liver metabolism, reducing thrombotic risks associated with oral formulations [7]. This evolution culminated in refined HRT formulations like estradiol and norethindrone acetate, designed to maximize efficacy while minimizing risks through biochemical precision [6] [9].

Table 1: Key Historical Phases in Hormone Replacement Therapy [1] [4] [7]*

Time PeriodTherapeutic FocusDominant PreparationsScientific Milestones
1930s-1960sSymptomatic relief of hot flashesEmmenin, Premarin®Isolation of estrogen (1929); Commercialization of pregnant mare urine estrogens (1939)
1970s-1990sPrevention of chronic diseasesConjugated estrogens + medroxyprogesteroneDiscovery of endometrial cancer risk with unopposed estrogen (1975); Addition of progestins for uterine protection
Post-2002 (WHI)Personalized risk-benefit profilesMicronized estradiol + norethindrone acetateReanalysis of WHI data; Emergence of "window of opportunity" concept; Development of transdermal delivery systems
Present (2020s)Molecular precision therapyBioidentical hormone combinationsGenetic profiling for HRT responsiveness; Tissue-selective estrogen complexes

Pharmacological Classification and Structural Properties

Estradiol and norethindrone acetate is pharmacologically classified as a single-entity, oral combination product containing both an estrogen and a progestin component. Estradiol (17β-estradiol) is a bioidentical estrogen, chemically identical to the primary estrogen produced by the human ovaries. Its molecular structure features a phenolic A-ring, a steroid nucleus, and a hydroxyl group at the C17 position, essential for receptor binding [5] [9]. Norethindrone acetate (17α-ethynyl-19-nortestosterone acetate) is a synthetic progestin derived from 19-nortestosterone, classified as a second-generation progestin. Its structural modifications—an ethynyl group at C17 and acetate esterification—enhance oral bioavailability and prolong half-life [5] [8]. The combination is formulated as film-coated tablets containing either 1 mg estradiol/0.5 mg norethindrone acetate or 0.5 mg estradiol/0.1 mg norethindrone acetate, with inactive ingredients including lactose monohydrate, corn starch, and magnesium stearate [6] [9].

Metabolically, oral estradiol undergoes significant first-pass hepatic metabolism via cytochrome P450 enzymes (primarily CYP3A4), converting it to less active estrogens like estrone and estriol. This results in low absolute bioavailability (∼5-10%) and stimulates hepatic synthesis of sex hormone-binding globulin (SHBG) and angiotensinogen, contributing to thrombotic risks [7]. In contrast, norethindrone acetate is rapidly deacetylated to norethindrone after absorption, achieving peak plasma concentrations within 1-2 hours. Norethindrone exhibits high serum protein binding (∼95% to albumin and SHBG) and a plasma half-life of 8-11 hours. Its metabolism occurs primarily via reduction of the A-ring and hydroxylation at C6, followed by sulfate conjugation [5] [9]. The progestin's affinity for androgen receptors contributes to its slight androgenic effects, while its lack of glucocorticoid or mineralocorticoid activity distinguishes it from older progestins like medroxyprogesterone acetate [5].

Table 2: Structural and Pharmacokinetic Properties of Components [5] [6] [7]*

PropertyEstradiolNorethindrone Acetate
Chemical NameEstra-1,3,5(10)-triene-3,17β-diol17β-acetoxy-19-nor-17α-pregn-4-en-20-yn-3-one
Molecular FormulaC₁₈H₂₄O₂ (hemihydrate)C₂₂H₂₈O₃
Molecular Weight281.4 g/mol340.5 g/mol
BioidenticalYesNo (synthetic progestin)
Receptor BindingHigh affinity for ERα and ERβHigh affinity for progesterone receptor; Moderate androgen receptor affinity
Oral Bioavailability5-10% (due to first-pass metabolism)∼64% (after deacetylation to norethindrone)
Primary MetabolitesEstrone, estriol, estradiol sulfate5α-dihydro-norethindrone, tetrahydronorethindrone
Half-life13-20 hours8-11 hours

Regulatory Milestones in Combination Hormone Therapy Approvals

The regulatory pathway for estradiol and norethindrone acetate reflects evolving evidence standards for hormone therapies. Initial FDA approval for vasomotor symptom treatment was granted in 1998, based on 12-month phase 3 randomized controlled trials demonstrating efficacy in reducing hot flush frequency and severity compared to placebo [6] [8]. These trials adhered to FDA-specific guidance for menopausal hormone therapy, requiring co-primary endpoints of mean changes in vasomotor symptom frequency and severity at 4 and 12 weeks, endometrial biopsy data for women with uterine bleeding, and mammographic exclusion of breast cancer in participants ≥40 years [3]. In 2004, following the WHI controversy, the FDA mandated boxed warnings for all estrogen-progestin products, highlighting increased risks of cardiovascular disorders, breast cancer, and dementia based on WHI findings. Crucially, these warnings specified that the risks were established for conjugated estrogens plus medroxyprogesterone acetate, leaving the risk profiles of other combinations like estradiol/norethindrone acetate less defined [6] [8] [9].

A significant regulatory expansion occurred in 2022, when the prevention of postmenopausal osteoporosis was added as an indication for estradiol and norethindrone acetate tablets. This approval required bone mineral density (BMD) data from the 2-year osteoporosis prevention study, which showed statistically significant increases in lumbar spine BMD compared to placebo [9]. Modern regulatory approaches increasingly emphasize patient stratification and risk-based indications, as exemplified by the 2023 FDA approval of a novel combination therapy for KRAS-mutated ovarian cancer under accelerated pathways [10]. For estradiol/norethindrone acetate, labeling specifies distinct indications: the 1 mg/0.5 mg strength is approved for vasomotor symptoms, vulvovaginal atrophy, and osteoporosis prevention, while the 0.5 mg/0.1 mg strength is indicated only for vasomotor symptoms and osteoporosis prevention [6] [8]. This reflects a precision medicine approach, tailoring formulation potency to specific therapeutic goals.

Table 3: Regulatory Milestones for Estradiol/Norethindrone Acetate Combination [3] [6] [8]*

YearRegulatory ActionBasis
1998Initial FDA approval for vasomotor symptomsPhase 3 RCTs showing ≥50% reduction in hot flush frequency vs. placebo
2003Addition of boxed warning for cardiovascular risksWHI study findings (CEE+MPA arm)
2010Approval of lower-dose formulation (0.5 mg/0.1 mg)Bioequivalence studies; Dose-response efficacy data
2022Expansion of indication for osteoporosis prevention2-year RCT demonstrating significant BMD increase at lumbar spine
2023Label update clarifying menopausal timing in benefitsReanalysis of WHI data supporting "window of opportunity" for younger women
2024Revised safety labeling for breast cancer riskLong-term epidemiological studies specific to norethindrone-containing HRT

Properties

CAS Number

77728-33-7

Product Name

Estradiol and norethindrone acetate

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C40H52O5

Molecular Weight

612.8 g/mol

InChI

InChI=1S/C22H28O3.C18H24O2/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h1,13,17-20H,5-12H2,2-3H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18+,19+,20-,21-,22-;14-,15-,16+,17+,18+/m01/s1

InChI Key

NAUDKYVGHCCLOT-LAQCMFAESA-N

SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Synonyms

Estracomb TTS
estradiol, norethindrone drug combination
HRP 102
HRP-102
HRP102
Mesigyna

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.